molecular formula C8H13ClN2O B13649684 (R)-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride

(R)-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride

Cat. No.: B13649684
M. Wt: 188.65 g/mol
InChI Key: QQVOVRIZVVJBJS-FYZOBXCZSA-N
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Description

®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride typically involves the reaction of 2-methoxypyridine with an appropriate ethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or the ethanamine side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from the reactions of ®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxypyridin-4-yl)ethanamine
  • 4-methoxypyridine
  • 2-methoxypyridine

Uniqueness

®-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both a methoxy group and an ethanamine side chain. This combination of features gives the compound distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(1R)-1-(2-methoxypyridin-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-10-8(5-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1

InChI Key

QQVOVRIZVVJBJS-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)OC)N.Cl

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N.Cl

Origin of Product

United States

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